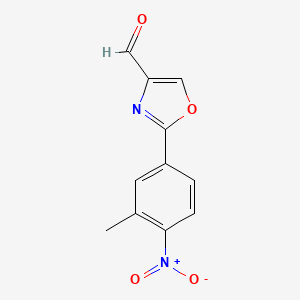

6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride

Vue d'ensemble

Description

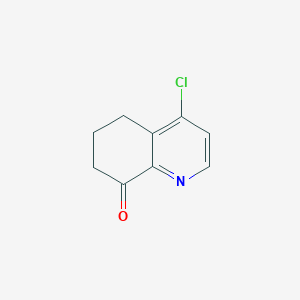

The compound “6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride” belongs to a class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The presence of the piperidine ring, a six-membered ring with one nitrogen atom, suggests that this compound might have significant biological activity, as piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Synthesis and Structural Analysis

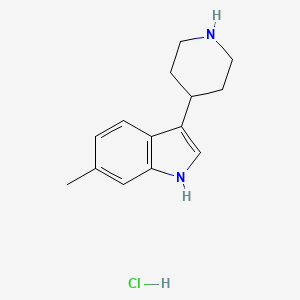

The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from diastereomers and their structural analysis through X-ray crystallography reveals insights into the molecular structure and absolute configuration of these compounds. These studies provide a foundation for understanding the chemical properties and potential applications of related indole compounds, including 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride (Król et al., 2022).

Corrosion Inhibition

Research on 3-amino alkylated indoles demonstrates their potential as corrosion inhibitors for mild steel in acidic environments. The structure and ring size of these indoles, including compounds related to this compound, influence their efficacy, showcasing the chemical utility of indole derivatives in industrial applications (Verma et al., 2016).

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for antiparasitic activity against Plasmodium falciparum, highlighting the potential of indole derivatives as a novel chemotype for antimalarial drug development. This research underscores the biomedical relevance of compounds like this compound in the search for new therapeutic agents (Santos et al., 2015).

Dual Inhibition Properties

Indole derivatives have been identified as dual inhibitors of cholinesterase and monoamine oxidase, highlighting their potential in treating neurodegenerative disorders. The exploration of these compounds furthers the understanding of the therapeutic applications of indole-based structures, such as this compound (Bautista-Aguilera et al., 2014).

Cognitive Disorder Treatment

Novel N1-phenylsulfonyl indole derivatives, including structures related to this compound, have been synthesized as 5-HT6 receptor ligands, indicating their potential in treating cognitive disorders. Such research contributes to the development of new therapeutic options for cognitive impairment (Nirogi et al., 2016).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific target it interacts with.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been extensively studied for their potential as analgesics and anticancer drugs acting on various important receptors .

Orientations Futures

The study of indole and piperidine derivatives is a vibrant field in medicinal chemistry, with potential applications in drug discovery and development . Future research could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action.

Propriétés

IUPAC Name |

6-methyl-3-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.ClH/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11;/h2-3,8-9,11,15-16H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQHKKPNIBMYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)

![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)